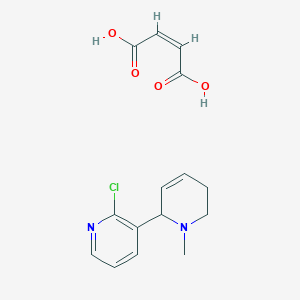
2'-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3'-bipyridinemaleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate is a chemical compound that belongs to the class of bipyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate typically involves the reaction of 2-chloropyridine with 1-methyl-1,2,5,6-tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial production.
化学反応の分析
Types of Reactions
2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
科学的研究の応用
2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A well-known bipyridine derivative with similar structural features.
4,4’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with methyl groups at the 4 and 4’ positions.
1,10-Phenanthroline: A related compound with a similar planar structure.
Uniqueness
2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate is unique due to the presence of the chloro and methyl groups, which can influence its chemical reactivity and biological activity. These structural features can enhance its binding affinity to metal ions and its potential as a therapeutic agent.
特性
分子式 |
C15H17ClN2O4 |
|---|---|
分子量 |
324.76 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;2-chloro-3-(1-methyl-3,6-dihydro-2H-pyridin-6-yl)pyridine |
InChI |
InChI=1S/C11H13ClN2.C4H4O4/c1-14-8-3-2-6-10(14)9-5-4-7-13-11(9)12;5-3(6)1-2-4(7)8/h2,4-7,10H,3,8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
UUIPAIMYDSVIFG-BTJKTKAUSA-N |
異性体SMILES |
CN1CCC=CC1C2=C(N=CC=C2)Cl.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN1CCC=CC1C2=C(N=CC=C2)Cl.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



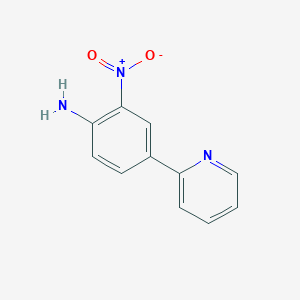
![N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)
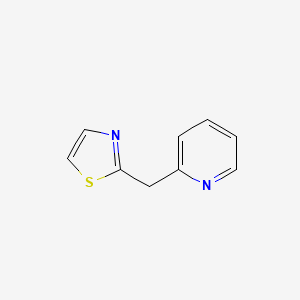


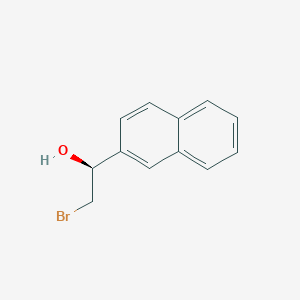
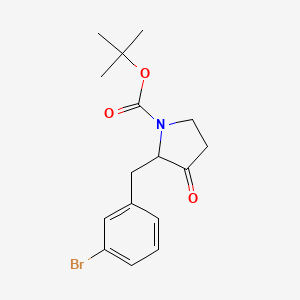
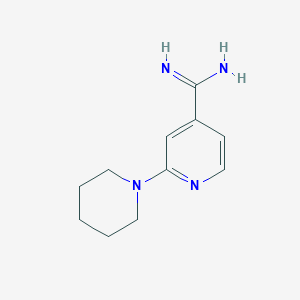
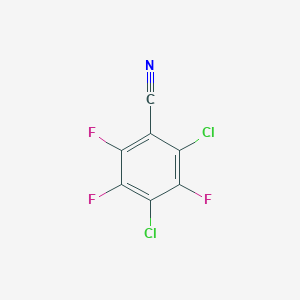
![Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13153439.png)

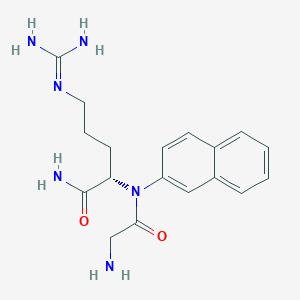
![(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid](/img/structure/B13153454.png)
